Tris(morpholino)phosphine

概要

説明

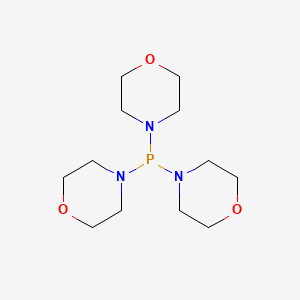

Tris(morpholino)phosphine, also known as trimorpholinophosphine oxide, is a compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine groups attached to a central phosphorus atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Tris(morpholino)phosphine can be synthesized through the reaction of morpholine with phosphorus trichloride in the presence of a base. The reaction typically involves the following steps:

Reaction of Morpholine with Phosphorus Trichloride: Morpholine is reacted with phosphorus trichloride in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Addition of Base: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

化学反応の分析

Coordination Chemistry and Ligand Behavior

TMP demonstrates distinct coordination properties in metal complexes. In diiron propane-1,3-dithiolate complexes, TMP enhances hydrophilicity and protophilicity, making the complexes potential iron-only hydrogenase mimics . Key findings:

-

Electrochemical activity : TMP-ligated complexes exhibit electrocatalytic H₂ evolution in acetonitrile-water mixtures, with improved current sensitivity compared to non-aqueous solutions .

-

Ligand exchange : TMP participates in intermolecular ligand crossover reactions with other phosphine oxides (e.g., TOPO, TBP). The priority order for ligand replacement is TOPO > TBP > DEP > TMP .

| Coordination Trends | Observations |

|---|---|

| Metal centers | Fe, Th(IV), La(III) |

| Ligand strength (priority) | TOPO > TBP > DEP > TMP |

| Stability in solution | TMP complexes decompose via multi-step elimination |

Stability and Decomposition Pathways

TMP derivatives undergo thermally induced decomposition, influenced by substituent electronic and steric effects:

-

Thermogravimetric analysis : TMP-ligated lanthanide/thorium complexes exhibit multi-step decomposition, releasing ligand fragments .

-

Hydrolysis : Free TMP undergoes partial hydrolysis at elevated temperatures, cleaving one morpholino substituent .

| Stability Factors | Impact on Decomposition |

|---|---|

| Substituent size/electronics | Slower decomposition for bulkier groups |

| Metal coordination | Stabilizes ligand in complexes |

| Temperature | Accelerates cleavage of P–N bonds |

Ligand Crossover and Reactivity in Complexes

TMP exhibits competitive ligand exchange in mixed-metal systems:

-

Ligand transfer : TMP from La(III) complexes transfers to Th(IV) centers, forming mixed-ligand species .

-

Dynamic equilibrium : Reactions monitored via ³¹P-NMR reveal distinct signal shifts (e.g., δ 58.93 for Th(NO₃)₄(TOPO)(TBP)) .

| Crossover Dynamics | Example System |

|---|---|

| Ligand priority | TOPO > TBP > DEP > TMP |

| Metal center | Th(IV) vs. La(III) |

| Reaction conditions | Heated at 70°C in chloroform |

科学的研究の応用

Chemical Applications

1.1 Coordination Chemistry

TMP serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes exhibit unique electronic and steric properties that are beneficial in catalysis. For instance, TMP has been used to enhance the hydro- and protophilicity of iron-only hydrogenase active-site mimics, improving their electrocatalytic activity for proton reduction in mixed solvents like acetonitrile and water .

1.2 Catalysis

In catalytic applications, TMP has been investigated for its role in olefin metathesis reactions. Studies have shown that phosphine ligands like TMP can significantly influence the initiation rates of catalysts, thus affecting overall reaction efficiency . The incorporation of TMP into ruthenium-based catalysts has demonstrated improved activity due to its ability to stabilize metal centers and facilitate ligand dissociation during catalytic cycles .

| Catalyst Type | Ligand | Activity Improvement |

|---|---|---|

| Ruthenium Olefin Metathesis | This compound | Enhanced initiation rates |

| Iron Dithiolate Complexes | This compound | Improved electrocatalytic activity |

Biological Applications

2.1 Enzyme Mimics

TMP is employed in the development of enzyme mimics, particularly those that replicate the function of hydrogenases. Research has shown that TMP-modified diiron dithiolate complexes can effectively mimic the active sites of natural enzymes, showcasing significant electrocatalytic properties . This application holds promise for advancements in bio-inspired catalysis and renewable energy technologies.

2.2 Drug Delivery Systems

Ongoing research is exploring the potential of TMP in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. The hydrophilic nature of TMP enhances its compatibility with biological systems, making it a candidate for developing targeted delivery mechanisms.

Industrial Applications

3.1 Organic Synthesis

In industrial settings, TMP is utilized as a reagent for synthesizing various organic compounds. Its ability to donate electrons through nitrogen atoms facilitates reactions that lead to the formation of phosphonium salts and other functionalized molecules. This characteristic is particularly useful in developing new materials and flame retardants.

3.2 Catalytic Processes

TMP's role as a catalyst in organic transformations is being actively researched. Its incorporation into catalytic systems has been shown to improve reaction selectivity and yield.

Case Study 1: Electrocatalytic Activity Enhancement

A study investigated the electrochemical properties of diiron complexes modified with TMP. The results indicated that these complexes exhibited superior electrocatalytic activity for proton reduction compared to their unmodified counterparts, particularly in mixed solvent systems .

Case Study 2: Metathesis Catalyst Performance

Computational studies on ruthenium olefin metathesis catalysts revealed that incorporating TMP significantly accelerated catalyst initiation rates compared to traditional phosphine ligands . This finding highlights the importance of ligand design in optimizing catalytic performance.

作用機序

The mechanism of action of tris(morpholino)phosphine involves its ability to coordinate with metal ions through the oxygen atoms of the morpholine groups. This coordination can stabilize metal ions in various oxidation states, making it useful in catalytic processes and enzyme mimics. The molecular targets include metal centers in coordination complexes, and the pathways involved often relate to electron transfer and stabilization of reactive intermediates .

類似化合物との比較

Similar Compounds

Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent commonly used in biochemistry.

Tris(hydroxymethyl)phosphine (THP): Used in organic synthesis and as a reducing agent.

Tris(hydroxypropyl)phosphine (THPP): Employed in various chemical reactions as a reducing agent.

Uniqueness

Tris(morpholino)phosphine is unique due to its ability to form stable coordination complexes with metal ions, which is not a common property of other similar phosphine compounds. This makes it particularly valuable in coordination chemistry and catalytic applications .

生物活性

Tris(morpholino)phosphine (TMP) is a phosphine compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes current research findings on TMP, focusing on its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of three morpholino groups attached to a phosphorus atom. Its chemical formula is . The morpholino moiety contributes to the compound's solubility and stability, making it suitable for various biological applications.

Biological Activity Overview

TMP exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities supported by recent studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of TMP against various pathogens. For example:

- Inhibition of Bacterial Growth : TMP has shown significant antibacterial activity against Staphylococcus aureus and Candida albicans. The mechanism involves disrupting the bacterial cell membrane integrity at high concentrations .

- Targeting Specific Pathways : TMP acts as an activity-based probe for antimicrobial targets such as DXP synthase, crucial for bacterial metabolism. This specificity is vital for developing targeted antimicrobial therapies .

Anticancer Properties

The anticancer potential of TMP has been explored in several studies:

- Cell Viability Inhibition : TMP demonstrated notable inhibition of cell viability in human cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The compound induces cell cycle arrest in the S phase and generates reactive oxygen species (ROS), contributing to its cytotoxic effects .

- Comparative Studies : Research comparing TMP with other phosphine compounds indicates that TMP exhibits higher biological activity due to its structural characteristics, which enhance its interaction with cellular targets .

The biological activity of TMP can be attributed to several mechanisms:

- Cell Membrane Disruption : At elevated concentrations, TMP disrupts the integrity of microbial membranes, leading to cell lysis.

- Induction of ROS : TMP promotes oxidative stress within cancer cells, which can trigger apoptotic pathways.

- Selective Targeting : The compound selectively targets tumor cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapeutics .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of TMP revealed its effectiveness against Staphylococcus aureus. The researchers utilized a series of concentration gradients to assess the Minimum Inhibitory Concentration (MIC), finding that TMP significantly inhibited bacterial growth at concentrations as low as 10 μM.

| Concentration (μM) | % Inhibition |

|---|---|

| 5 | 30 |

| 10 | 65 |

| 20 | 90 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, TMP was tested against HeLa cells. Results indicated that TMP induced significant cell death through ROS generation.

| Treatment (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 20 |

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Development of Antimicrobial Agents : Given its effectiveness against resistant strains, TMP could be further developed into a novel class of antibiotics.

- Cancer Therapeutics : Investigating the structure-activity relationship (SAR) of TMP may lead to more potent derivatives with enhanced selectivity and reduced toxicity.

- Mechanistic Studies : Further elucidation of the molecular mechanisms by which TMP exerts its effects will be crucial for optimizing its therapeutic applications.

特性

IUPAC Name |

trimorpholin-4-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYABZYIVQJYRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(N2CCOCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293890 | |

| Record name | Tris(morpholino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-61-2 | |

| Record name | Tris(morpholino)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(morpholino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。